Parp7-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

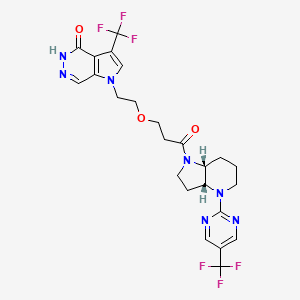

Properties

Molecular Formula |

C24H25F6N7O3 |

|---|---|

Molecular Weight |

573.5 g/mol |

IUPAC Name |

1-[2-[3-[(3aR,7aR)-4-[5-(trifluoromethyl)pyrimidin-2-yl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]-3-oxopropoxy]ethyl]-3-(trifluoromethyl)-5H-pyrrolo[2,3-d]pyridazin-4-one |

InChI |

InChI=1S/C24H25F6N7O3/c25-23(26,27)14-10-31-22(32-11-14)37-5-1-2-16-17(37)3-6-36(16)19(38)4-8-40-9-7-35-13-15(24(28,29)30)20-18(35)12-33-34-21(20)39/h10-13,16-17H,1-9H2,(H,34,39)/t16-,17-/m1/s1 |

InChI Key |

AEIYWADHPQPDJP-IAGOWNOFSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F |

Canonical SMILES |

C1CC2C(CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols for Parp7-IN-19 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-19 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, with an IC50 value of ≤10 nM. PARP7 is a mono-ADP-ribosyltransferase (mART) that plays a critical role in regulating various cellular processes, including the innate immune response, transcriptional regulation, and protein degradation. Upregulation of PARP7 has been observed in several cancers, where it acts as a negative regulator of the type I interferon (IFN) signaling pathway, thereby promoting immune evasion. This compound, by inhibiting PARP7, can restore type I IFN signaling, leading to both cancer cell-autonomous anti-proliferative effects and the stimulation of an anti-tumor immune response. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential.

Mechanism of Action

PARP7 is a key negative regulator of the cGAS-STING and RIG-I cytosolic nucleic acid sensing pathways. It catalyzes the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), a crucial kinase for the activation of Interferon Regulatory Factor 3 (IRF3). This modification prevents TBK1 autophosphorylation and subsequent activation, thereby suppressing the production of type I interferons and downstream interferon-stimulated genes (ISGs). This compound competitively binds to the NAD+ binding site of PARP7, inhibiting its catalytic activity. This leads to the reactivation of TBK1, phosphorylation of IRF3, and transcription of type I IFNs and ISGs, which can induce cell cycle arrest, apoptosis, and immune cell recruitment to the tumor microenvironment.

Beyond its role in interferon signaling, PARP7 is also involved in the regulation of the Aryl Hydrocarbon Receptor (AHR) and the Androgen Receptor (AR). PARP7 can MARylate these nuclear receptors, often leading to their proteasomal degradation in a negative feedback loop.[1][2][3] Inhibition of PARP7 can, therefore, stabilize AHR and AR and modulate their transcriptional activities.

Data Presentation

The following tables summarize key quantitative data for PARP7 inhibitors. While specific cellular EC50 values for this compound are not yet publicly available, the provided IC50 and data for the well-characterized PARP7 inhibitor RBN-2397 can be used as a reference for experimental design.

| Compound | Parameter | Value | Assay |

| This compound | IC50 | ≤10 nM | Biochemical |

| RBN-2397 | IC50 | <3 nM | Biochemical |

| RBN-2397 | Kd | 0.001 µM | Biophysical |

| RBN-2397 | EC50 (MARylation) | 1 nM | Cell-based |

| RBN-2397 | IC50 (Proliferation) | 20 nM | NCI-H1373 cells |

Recommended Cell Lines

The sensitivity of cancer cell lines to PARP7 inhibition can vary. Cell lines with a constitutively active or inducible type I interferon response are generally more sensitive. The following cell lines have been used in studies with PARP7 inhibitors:

-

NCI-H1373 (Human lung adenocarcinoma): Known to be sensitive to PARP7 inhibition.

-

CT26 (Murine colon carcinoma): Used to study the immune-stimulatory effects of PARP7 inhibitors in syngeneic models.

-

OVCAR3, OVCAR4 (Human ovarian cancer): Used to investigate the effects on cell proliferation and migration.

-

Prostate Cancer Cell Lines (e.g., VCaP, LNCaP): For studying the interplay between PARP7 and androgen receptor signaling.

-

Mouse Embryonic Fibroblasts (MEFs): Useful for mechanistic studies of the cGAS-STING pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound. As a starting point, concentration ranges similar to those effective for RBN-2397 can be used, followed by optimization.

Cell Viability Assay

This protocol is designed to determine the effect of this compound on cancer cell proliferation.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in complete medium. It is recommended to start with a concentration range from 1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plate for 3 to 6 days.

-

On the day of analysis, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot a dose-response curve to determine the EC50 value.

Western Blot Analysis of PARP7 Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of TBK1 and the expression of PARP7 itself.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-PARP7, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 18-24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Quantitative PCR (qPCR) for Interferon-Stimulated Genes (ISGs)

This protocol measures the induction of ISG expression following treatment with this compound.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target ISGs (e.g., IFIT1, CXCL10, MX1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 24 hours.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from equal amounts of RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target ISGs and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the DMSO-treated control.

Mandatory Visualizations

PARP7 Signaling Pathway

Caption: PARP7 negatively regulates the cGAS-STING pathway.

Experimental Workflow for this compound

Caption: General workflow for evaluating this compound in cell culture.

References

Application Note: Cell-Based Assay for Measuring Parp7-IN-19 IC50

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in various cellular processes, including innate immunity and cancer biology.[1][2][3] PARP7 functions as a negative regulator of the type I interferon (IFN-I) signaling pathway.[1][4][5] It catalyzes the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), which prevents TBK1's activation and subsequently suppresses the production of type I interferons.[1][4] In the context of oncology, PARP7 is considered a promising therapeutic target because its inhibition can restore IFN-I signaling, leading to enhanced anti-tumor immunity.[6][7][8] Parp7-IN-19 is a novel small molecule inhibitor designed to target the catalytic activity of PARP7. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay by measuring the induction of Interferon-beta (IFN-β) expression.

Signaling Pathway

PARP7 plays a crucial role in suppressing the innate immune response. In the presence of cytosolic nucleic acids, cellular sensors like cGAS and RIG-I activate STING and MAVS, respectively.[4] This leads to the recruitment and activation of TBK1, which in turn phosphorylates and activates the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of type I interferons, such as IFN-β.[4] PARP7 acts as a brake on this pathway by mono-ADP-ribosylating TBK1, thereby inhibiting its kinase activity and downstream signaling.[1][4] Inhibition of PARP7 by compounds like this compound is expected to release this brake, leading to increased TBK1 activity and subsequent IFN-β production.

Experimental Protocol

This protocol describes a cell-based assay to determine the IC50 value of this compound by quantifying the induction of IFN-β mRNA in NCI-H1373 human lung carcinoma cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Materials and Reagents:

-

Cell Line: NCI-H1373 (ATCC® CRL-5861™)

-

Culture Medium: RPMI-1640 Medium (e.g., Gibco™ 11875093)

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Compound: this compound (dissolved in DMSO)

-

RNA Extraction Kit: (e.g., QIAGEN RNeasy Mini Kit)

-

Reverse Transcription Kit: (e.g., Thermo Fisher™ High-Capacity cDNA Reverse Transcription Kit)

-

qPCR Master Mix: (e.g., Applied Biosystems™ PowerUp™ SYBR™ Green Master Mix)

-

Primers:

-

Human IFN-β1 (Forward and Reverse)

-

Human GAPDH (Forward and Reverse) - for normalization

-

-

Plates: 96-well cell culture plates

-

Reagents: PBS, Trypsin-EDTA, DMSO

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Culture NCI-H1373 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells. Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.

-

Include a vehicle control (DMSO only) and a positive control (e.g., 1 µM RBN-2397).

-

Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

-

Incubate the plate for 24 hours at 37°C.

-

-

RNA Extraction and cDNA Synthesis:

-

After incubation, carefully remove the medium and wash the cells with PBS.

-

Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

-

qPCR Analysis:

-

Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for IFN-β1 and the housekeeping gene GAPDH.

-

Perform qPCR using a standard thermal cycling protocol.

-

Record the cycle threshold (Ct) values for each gene in each sample.

-

-

Data Analysis:

-

Normalize the Ct values of IFN-β1 to the Ct values of GAPDH for each sample (ΔCt = Ct_IFN-β - Ct_GAPDH).

-

Calculate the fold change in IFN-β expression relative to the vehicle control using the ΔΔCt method (Fold Change = 2^(-ΔΔCt)).

-

Plot the fold change in IFN-β expression against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of this compound that elicits a 50% maximal response in IFN-β induction.

-

Data Presentation

The following table summarizes hypothetical results for the dose-dependent induction of IFN-β mRNA expression by this compound in NCI-H1373 cells.

| This compound Conc. (nM) | Log [Conc.] | Mean Fold Change in IFN-β mRNA | Std. Deviation |

| 0 (Vehicle) | - | 1.0 | 0.2 |

| 1 | 0 | 1.5 | 0.3 |

| 10 | 1 | 8.2 | 1.1 |

| 50 | 1.7 | 25.6 | 3.4 |

| 100 | 2 | 48.9 | 5.7 |

| 250 | 2.4 | 75.3 | 8.1 |

| 500 | 2.7 | 92.1 | 9.5 |

| 1000 | 3 | 98.7 | 10.2 |

| 10000 | 4 | 100.5 | 11.0 |

Calculated IC50: Based on the sigmoidal dose-response curve generated from the data above, the calculated IC50 value for this compound would be approximately 85 nM .

Conclusion

This application note provides a comprehensive protocol for determining the cellular potency of the PARP7 inhibitor, this compound. The described assay leverages the known mechanism of PARP7 in regulating the type I interferon pathway and provides a robust and quantifiable readout. This method is suitable for screening and characterizing novel PARP7 inhibitors in a physiologically relevant context, aiding in the drug development process for new cancer therapeutics.

References

- 1. PARP7 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]

- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]

- 8. intodna.com [intodna.com]

Application Notes and Protocols for Parp7-IN-19 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp7-IN-19 is a potent inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase involved in various cellular processes, including the regulation of the type I interferon (IFN-I) signaling pathway.[1][2][3] PARP7 acts as a negative regulator of this pathway, and its inhibition can restore IFN-I signaling, which has therapeutic potential in oncology.[4][5] These application notes provide detailed protocols for assessing the solubility and stability of this compound for its effective use in in vitro assays.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₄H₂₅F₆N₇O₃ |

| Molecular Weight | 573.49 g/mol |

| CAS Number | 3033778-34-3 |

| Reported IC₅₀ | ≤10 nM for PARP7 |

PARP7 Signaling Pathway

PARP7 is a key negative regulator of the type I interferon (IFN-I) signaling pathway. In the presence of cytosolic nucleic acids, cellular sensors like cGAS and RIG-I activate downstream signaling molecules STING and MAVS, respectively. This leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of IFN-I genes. PARP7 can mono-ADP-ribosylate and inhibit TBK1, thereby dampening the IFN-I response. Inhibition of PARP7 with compounds like this compound blocks this negative regulation, leading to a restored and enhanced IFN-I signaling.[1][2][3]

Caption: PARP7 negatively regulates the cGAS-STING-TBK1 axis of the type I interferon pathway.

Solubility Data

Quantitative solubility data for this compound is not publicly available. The following tables are provided as templates and are populated with representative data for a generic small molecule inhibitor. It is crucial to determine the experimental solubility of this compound in the specific buffers and media used in your assays.

Table 1: Kinetic Solubility of a Representative Small Molecule Inhibitor

| Assay Medium | Concentration (µM) | Result |

| PBS, pH 7.4 | 50 | Soluble |

| PBS, pH 7.4 | 100 | Partially Soluble |

| PBS, pH 7.4 | 200 | Insoluble |

| DMEM + 10% FBS | 50 | Soluble |

| DMEM + 10% FBS | 100 | Soluble |

| RPMI + 10% FBS | 50 | Soluble |

Table 2: Thermodynamic Solubility of a Representative Small Molecule Inhibitor

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| Water | < 1 | < 0.002 |

| PBS, pH 7.4 | 25 | 0.044 |

| DMSO | > 1000 | > 1.74 |

| Ethanol | 150 | 0.262 |

Stability Data

Specific stability data for this compound is not publicly available. The following table provides a template with representative data for a generic small molecule inhibitor. It is recommended to perform stability studies under your specific experimental conditions.

Table 3: Chemical Stability of a Representative Small Molecule Inhibitor in Aqueous Buffers

| Buffer | pH | Temperature (°C) | Time (hours) | % Remaining |

| PBS | 7.4 | 37 | 0 | 100 |

| PBS | 7.4 | 37 | 2 | 98 |

| PBS | 7.4 | 37 | 6 | 95 |

| PBS | 7.4 | 37 | 24 | 91 |

| Glycine-HCl | 3.0 | 37 | 24 | 85 |

| Tris-HCl | 8.5 | 37 | 24 | 93 |

Experimental Protocols

Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of this compound.

Caption: Workflow for determining kinetic solubility by nephelometry.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well clear bottom plates

-

Nephelometer

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well plate, perform a serial dilution of the stock solution in DMSO to achieve a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to a new 96-well clear bottom plate in triplicate.

-

Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.

-

Mix the plate on a plate shaker for 10 minutes.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the light scattering of each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (PBS with 1% DMSO).

Thermodynamic Solubility Assay by Shake-Flask Method

This protocol determines the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials

-

Orbital shaker/incubator

-

0.22 µm syringe filters

-

High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

-

Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

Chemical Stability Assay in Aqueous Buffers

This protocol assesses the stability of this compound in different aqueous solutions over time.

Caption: Workflow for assessing the chemical stability of a compound in vitro.

Materials:

-

This compound

-

Aqueous buffers of interest (e.g., PBS at pH 5.0, 7.4, and 9.0)

-

Temperature-controlled incubator or water bath

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Spike the stock solution into pre-warmed aqueous buffers to a final concentration of 1-5 µM. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.

-

Immediately quench the degradation by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Analyze the samples by LC-MS/MS to determine the concentration of the remaining this compound.

-

The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) can be determined by plotting the natural logarithm of the remaining concentration against time.[6]

General Recommendations

-

Stock Solutions: It is recommended to prepare concentrated stock solutions of this compound in an anhydrous organic solvent such as DMSO. For a related compound, PARP7-IN-15, a solubility of 200 mg/mL in DMSO has been reported, requiring ultrasonication.[7] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solutions: When preparing working solutions in aqueous buffers for in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experimental conditions to avoid solvent-induced artifacts.

-

Quality Control: Always include appropriate controls in your experiments. For solubility assays, use compounds with known high and low solubility. For stability assays, include a known stable and a known unstable compound.

By following these guidelines and protocols, researchers can ensure the reliable and effective use of this compound in their in vitro studies.

References

- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP7 - Wikipedia [en.wikipedia.org]

- 4. intodna.com [intodna.com]

- 5. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Lentiviral-Mediated PARP7 Knockdown and Pharmacological Inhibition with Parp7-IN-19

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator in oncology and immunology.[1] PARP7 functions as a negative regulator of the type I interferon (IFN-I) signaling pathway, a key component of the innate immune response to cellular stress and pathogens, including the presence of cytosolic nucleic acids in cancer cells.[2][3] By mono-ADP-ribosylating and inhibiting TANK-binding kinase 1 (TBK1), PARP7 effectively acts as a "brake" on anti-tumor immunity, allowing cancer cells to evade immune detection.[1][4]

Targeting PARP7, either through genetic knockdown or pharmacological inhibition, can release this brake, restoring IFN-I signaling. This leads to both direct cancer cell-autonomous effects and the activation of a robust anti-tumor immune response.[3][5] These application notes provide detailed protocols for two key research methodologies: the stable knockdown of PARP7 using a lentiviral-based shRNA system and the characterization of a potent PARP7 inhibitor.

Note: "Parp7-IN-19" is used as a representative name for a PARP7 inhibitor. The protocols and data provided are based on the well-characterized and selective PARP7 inhibitor, RBN-2397, which has been evaluated in preclinical and clinical settings.[1][6]

PARP7 Signaling Pathway and Experimental Strategy

The diagram below illustrates the central role of PARP7 in suppressing the type I interferon response and the overarching experimental workflow to investigate its function.

Caption: PARP7 negatively regulates Type I IFN signaling by inhibiting TBK1.

Caption: Workflow for PARP7 knockdown and inhibitor treatment.

Data Presentation

Table 1: Reagent Quantities for Lentiviral Packaging Transfection This table provides recommended starting quantities for co-transfecting HEK293T cells for lentivirus production, scalable for different culture vessel sizes.[7][8]

| Vessel | Cell Seeding (Day 1) | Transfer Plasmid (shPARP7) | Packaging Mix (psPAX2 + pMD2.G) | Transfection Reagent (e.g., PEI, 1mg/mL) | Total DNA:PEI Ratio |

| 6-well plate | 5 x 10⁵ cells | 1.0 µg | 1.0 µg | 6.0 µL | 1:3 (w:w) |

| 10 cm dish | 4.0 x 10⁶ cells | 5.0 µg | 5.0 µg | 30.0 µL | 1:3 (w:w) |

| 15 cm dish | 1.25 x 10⁷ cells | 12.5 µg | 12.5 µg | 75.0 µL | 1:3 (w:w) |

Table 2: Representative Cellular Activity of PARP7 Inhibitor RBN-2397 The following table summarizes reported IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values for the PARP7 inhibitor RBN-2397 in different ovarian cancer cell lines and a target engagement assay.

| Cell Line / Assay | Parameter | Value | Reference |

| OVCAR4 | Cell Viability IC₅₀ | 727.2 nM | [9] |

| OVCAR3 | Cell Viability IC₅₀ | 1159 nM | [9] |

| CT-26 Split NanoLuc Assay | Target Engagement EC₅₀ | 13.7 nM | [4][10] |

Experimental Protocols

Protocol 1: Lentiviral Packaging for PARP7 Knockdown

Materials:

-

DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (Growth Medium)

-

Opti-MEM I Reduced Serum Medium

-

Lentiviral transfer vector: pLKO.1-puro with validated shRNA sequence targeting PARP7

-

2nd Generation Packaging Plasmids: psPAX2 and pMD2.G

-

Transfection reagent: Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL in H₂O, pH 7.0)[12]

-

0.45 µm polyethersulfone (PES) syringe filters

-

Sterile conical tubes (15 mL and 50 mL)

-

Standard tissue culture dishes (e.g., 10 cm)

Procedure:

-

Day 0: Seed HEK293T Cells

-

Ensure even cell distribution to achieve ~70-80% confluency on the day of transfection.[13] Incubate at 37°C, 5% CO₂ overnight.

-

Day 1: Co-transfection

-

In a sterile 1.5 mL tube, prepare the DNA mixture:

-

5 µg of pLKO.1-shPARP7 plasmid

-

3.75 µg of psPAX2 plasmid

-

1.25 µg of pMD2.G plasmid

-

Add Opti-MEM to a final volume of 500 µL. Mix gently.

-

-

In a separate sterile tube, dilute 30 µL of PEI (1 mg/mL) into 500 µL of Opti-MEM.

-

Add the PEI solution to the DNA mixture, vortex briefly, and incubate for 20-30 minutes at room temperature.[14]

-

Gently add the 1 mL DNA-PEI mixture dropwise to the HEK293T cells. Swirl the dish to ensure even distribution.

-

Incubate at 37°C, 5% CO₂.

-

-

Day 2: Change Medium

-

Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection complex.[12]

-

Gently add 10 mL of fresh, pre-warmed Growth Medium.

-

Return the dish to the incubator.

-

-

Day 3 & 4: Harvest Viral Supernatant

-

First Harvest (48h post-transfection): Carefully collect the entire 10 mL of supernatant (which contains the lentiviral particles) into a sterile 15 mL conical tube. Store at 4°C.[14]

-

Add 10 mL of fresh Growth Medium back to the cells and return to the incubator.

-

Second Harvest (72h post-transfection): Collect the supernatant again and pool it with the first harvest.[13]

-

Centrifuge the pooled supernatant at 1,500 rpm for 5 minutes to pellet any detached cells.[14]

-

Filter the supernatant through a 0.45 µm PES filter to remove remaining cellular debris.[7]

-

Aliquot the viral supernatant into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.[11]

-

Protocol 2: this compound Treatment and IC₅₀ Determination

This protocol outlines the treatment of cancer cells with a PARP7 inhibitor and the determination of its half-maximal inhibitory concentration (IC₅₀) using an MTT assay.[15]

Materials:

-

Target cancer cell line (e.g., OVCAR4, CT26)

-

This compound (e.g., RBN-2397) dissolved in DMSO to a 10 mM stock

-

96-well tissue culture plates

-

Complete growth medium for the target cell line

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490-570 nm

Procedure:

-

Day 1: Cell Seeding

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

-

Day 2: Drug Treatment

-

Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Remove the medium from the cells and add 100 µL of the medium containing the different drug concentrations (or vehicle) to the appropriate wells.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

Day 5: MTT Assay

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]

-

Observe the formation of formazan crystals.

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability versus the log-transformed drug concentration.

-

Use a non-linear regression (four-parameter logistic curve) to calculate the IC₅₀ value.

-

Protocol 3: Validation of PARP7 Knockdown and Inhibition

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level

This protocol is used to quantify the reduction in PARP7 mRNA following lentiviral shRNA transduction.[16]

-

RNA Isolation: After lentiviral transduction and selection, harvest at least 1 x 10⁶ cells. Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[16]

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for PARP7 and a housekeeping gene (e.g., GAPDH, ACTB).

-

Analysis: Calculate the relative expression of PARP7 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the shPARP7 group to a non-targeting shRNA control group.

B. Western Blot for Protein Level

This protocol is used to assess the change in PARP7 protein levels. Note that catalytic inhibitors like RBN-2397 often stabilize and increase total PARP7 protein levels, which serves as a marker of target engagement.[9][10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[17]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against PARP7 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an antibody for a loading control (e.g., α-tubulin or GAPDH).

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to the loading control.

References

- 1. PARP7 - Wikipedia [en.wikipedia.org]

- 2. embopress.org [embopress.org]

- 3. intodna.com [intodna.com]

- 4. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]

- 7. origene.com [origene.com]

- 8. manuals.cellecta.com [manuals.cellecta.com]

- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdanderson.org [mdanderson.org]

- 12. addgene.org [addgene.org]

- 13. How to Produce Lentiviral Vectors Using HEK293T Cells [cytion.com]

- 14. hollingscancercenter.org [hollingscancercenter.org]

- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Parp7-IN-19 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway, playing a significant role in tumor immune evasion.[1][2][3][4][5] PARP7 catalyzes the mono-ADP-ribosylation (MARylation) of target proteins, including TANK-binding kinase 1 (TBK1), which suppresses the downstream signaling cascade required for IFN-I production.[3][4][5][6] Inhibition of PARP7 has been shown to restore IFN-I signaling within the tumor microenvironment, leading to enhanced anti-tumor immunity. This is characterized by increased infiltration and activation of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, and a shift in macrophage polarization towards a pro-inflammatory M1 phenotype.

Parp7-IN-19 is a potent inhibitor of PARP7 with a reported IC50 of ≤10 nM.[7] By blocking the catalytic activity of PARP7, this compound is expected to phenocopy the effects of other well-characterized PARP7 inhibitors, such as RBN-2397, in stimulating an anti-tumor immune response.[1][8][9][10] Flow cytometry is an indispensable tool for characterizing the complex changes in the immune cell landscape following treatment with PARP7 inhibitors. This document provides detailed protocols for the analysis of various immune cell populations in response to this compound treatment.

Signaling Pathway of PARP7 Inhibition

This compound, by inhibiting PARP7, lifts the brake on the type I interferon signaling pathway. This initiates a cascade of events leading to an anti-tumor immune response.

Caption: PARP7 inhibition by this compound leads to immune activation.

Experimental Workflow

A typical experimental workflow for assessing the immunological effects of this compound in a preclinical tumor model is outlined below.

Caption: Workflow for analyzing immune cells after this compound treatment.

Key Experimental Protocols

In Vivo Tumor Model and this compound Treatment

-

Cell Culture: Culture a suitable murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompetent mice (e.g., BALB/c).

-

Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle control group should receive the same volume of the vehicle solution.

-

Tumor Growth Monitoring: Monitor tumor growth and animal health regularly.

-

Endpoint: At the experimental endpoint, euthanize the mice and harvest the tumors for analysis.

Preparation of Single-Cell Suspension from Tumors

-

Tumor Dissociation: Mechanically dissociate the harvested tumors and digest them using an enzymatic solution (e.g., collagenase and DNase) to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

-

Cell Filtration: Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

-

Cell Counting and Viability: Count the cells and assess viability using a method such as trypan blue exclusion.

Flow Cytometry Staining of Immune Cells

-

Blocking: Block Fc receptors on the cells to prevent non-specific antibody binding.

-

Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for various immune cell populations. (See Table 2 for a suggested panel).

-

Viability Staining: Include a viability dye to exclude dead cells from the analysis.

-

Intracellular Staining (Optional): For intracellular targets like transcription factors (e.g., FoxP3 for regulatory T cells) or cytokines, fix and permeabilize the cells after surface staining, followed by incubation with antibodies against the intracellular targets.

-

Washing: Wash the cells with a suitable buffer (e.g., FACS buffer) between staining steps.

-

Resuspension: Resuspend the final cell pellet in FACS buffer for flow cytometry analysis.

Data Presentation

The quantitative data obtained from flow cytometry analysis can be summarized in the following tables for clear comparison between treatment and control groups.

Table 1: Expected Changes in Immune Cell Populations after this compound Treatment

| Immune Cell Population | Key Markers | Expected Change with this compound |

| Lymphoid Cells | ||

| CD8+ T Cells | CD45+, CD3+, CD8+ | Increase |

| Activated CD8+ T Cells | CD45+, CD3+, CD8+, Granzyme B+ | Increase |

| NK Cells | CD45+, NK1.1+, CD3- | Increase |

| Regulatory T Cells (Tregs) | CD45+, CD3+, CD4+, FoxP3+ | Decrease |

| Myeloid Cells | ||

| Total Macrophages | CD45+, CD11b+, F4/80+ | Variable |

| M1 Macrophages | CD45+, CD11b+, F4/80+, CD86+ | Increase |

| M2 Macrophages | CD45+, CD11b+, F4/80+, CD206+ | Decrease |

Table 2: Suggested Flow Cytometry Antibody Panel for Tumor-Infiltrating Lymphocytes

| Target | Fluorochrome | Purpose |

| Live/Dead Stain | e.g., Zombie Aqua | Exclude dead cells |

| CD45 | e.g., BUV395 | Pan-leukocyte marker |

| CD3 | e.g., APC-Cy7 | T cell marker |

| CD4 | e.g., PE-Cy7 | Helper T cell marker |

| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |

| NK1.1 | e.g., FITC | NK cell marker |

| CD11b | e.g., BV605 | Myeloid cell marker |

| F4/80 | e.g., PE | Macrophage marker |

| CD86 | e.g., BV786 | M1 Macrophage marker |

| CD206 | e.g., APC | M2 Macrophage marker |

| Granzyme B | e.g., Alexa Fluor 700 | Marker of cytotoxic cell activation |

| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T cell marker |

Logical Relationship of the Experiment

The underlying logic of this experimental approach is to test the hypothesis that inhibiting PARP7 with this compound will lead to a more robust anti-tumor immune response.

References

- 1. intodna.com [intodna.com]

- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cambridge.org [cambridge.org]

- 4. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 5. Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP7 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]

- 9. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Parp7-IN-19 off-target effects and kinase profiling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Parp7-IN-19 and its close analog, RBN-2397.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and RBN-2397?

This compound is a potent inhibitor of PARP7 with a reported IC50 of ≤10nM. It is structurally related to RBN-2397, a first-in-class, orally active, and selective PARP7 inhibitor that has been evaluated in clinical trials. For the purposes of experimental design and troubleshooting, information available for RBN-2397 is highly relevant to this compound.

Q2: What is the primary mechanism of action for this compound?

This compound is a potent, NAD+ competitive inhibitor of the mono-ADP-ribosyltransferase PARP7.[1][2] PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway.[3] By inhibiting PARP7, this compound restores type I IFN signaling, which can lead to both direct anticancer effects and stimulation of an anti-tumor immune response.[1][3]

Q3: What are the expected on-target cellular effects of this compound?

In cancer cells with competent type I IFN signaling, treatment with a PARP7 inhibitor like RBN-2397 is expected to:

-

Induce the expression of interferon-stimulated genes (ISGs).[3]

-

Inhibit cancer cell proliferation.[4]

-

In some contexts, induce tumor-specific adaptive immune memory.[1][4]

Q4: I am not observing the expected increase in STAT1 phosphorylation after treatment. What could be the issue?

Several factors could contribute to a lack of STAT1 phosphorylation:

-

Cell Line Competency: The cell line may have a deficient or non-responsive type I interferon signaling pathway. Confirm the integrity of the pathway using a known activator like poly(I:C).

-

Compound Concentration: Ensure the concentration of this compound is sufficient to inhibit PARP7 in your cellular system. The reported cellular EC50 for MARylation inhibition by RBN-2397 is 1 nM.[1][4]

-

Treatment Duration: The kinetics of STAT1 phosphorylation can vary between cell lines. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to identify the optimal time point.

-

Assay Sensitivity: Ensure your western blot or other detection method is sensitive enough to detect changes in p-STAT1 levels.

Q5: My cell line seems resistant to the anti-proliferative effects of this compound. Why might this be?

Resistance to PARP7 inhibition can be multifactorial:

-

Low PARP7 Expression: The cell line may not express sufficient levels of PARP7. PARP7 expression can be induced by ligands that activate the aryl hydrocarbon receptor (AHR).[5]

-

Deficient Type I IFN Pathway: As mentioned previously, a non-functional type I IFN pathway will likely abrogate the anti-proliferative effects.

-

Alternative Growth Pathways: The cancer cells may rely on signaling pathways for survival that are independent of PARP7 and type I IFN signaling.

Q6: Are there known off-target effects of this compound that could confound my results?

Q7: What is "PARP7 trapping" and how might it affect my experiments?

Similar to how some PARP1 inhibitors "trap" PARP1 on chromatin, RBN-2397 has been shown to induce the trapping of PARP7 in a detergent-resistant fraction within the nucleus.[5] This trapping mechanism may contribute to the inhibitor's cytotoxic effects, independent of its impact on type I IFN signaling.[5]

Data Presentation

Table 1: In Vitro Potency of RBN-2397

| Parameter | Value | Cell Line/System | Reference |

| PARP7 IC50 | < 3 nM | Cell-free assay | [2][4] |

| PARP7 Kd | 1 nM | Biophysical assay | [4] |

| Cellular MARylation EC50 | 1 nM | Cellular biochemical assay | [1][4] |

| NCI-H1373 Proliferation IC50 | 20 nM | Human lung cancer cells | [1][4] |

Table 2: Selectivity Profile of RBN-2397

| Target | EC50 | Assay Type | Reference |

| PARP7 | ~7.6 nM | In vitro ADP-ribosylation | [5] |

| PARP1 | 110 nM | In vitro ADP-ribosylation | [5] |

Table 3: Common Treatment-Related Adverse Events (TRAEs) of RBN-2397 in a Phase 1 Clinical Trial (All Grades)

| Adverse Event | Frequency |

| Dysgeusia | 36% |

| Decreased appetite | 16% |

| Fatigue | 14% |

| Nausea | 12% |

Experimental Protocols

In Vitro Kinase/PARP Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a kinase or PARP enzyme.

Materials:

-

Recombinant kinase/PARP enzyme

-

Substrate (e.g., histone H2A/H2B for PARPs)

-

Kinase/PARP reaction buffer (specific to the enzyme)

-

ATP (for kinases) or NAD+ (for PARPs), typically radiolabeled (e.g., [γ-³²P]ATP) or biotinylated

-

This compound dissolved in DMSO

-

96-well plates

-

Scintillation counter or appropriate detection system for biotinylation

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase/PARP reaction buffer.

-

Add the this compound dilutions to the wells. Include a DMSO-only control.

-

Add the recombinant enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP/NAD+.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time.

-

Stop the reaction (e.g., by adding a stop solution or placing on ice).

-

Transfer the reaction mixture to a filter plate or use another method to separate the substrate from the unincorporated ATP/NAD+.

-

Quantify the amount of incorporated radiolabel or biotin on the substrate.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound binds to its target protein (PARP7) in intact cells.

Materials:

-

Cells of interest

-

This compound dissolved in DMSO

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Anti-PARP7 antibody

Procedure:

-

Compound Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler. Include an unheated control.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Sample Preparation: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration and normalize the samples.

-

Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-PARP7 antibody to detect the amount of soluble PARP7 at each temperature.

-

Data Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound compared to the DMSO control.

Mandatory Visualization

Caption: PARP7 negatively regulates the type I interferon signaling pathway.

References

Technical Support Center: Optimizing Parp7-IN-19 Concentration for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Parp7-IN-19 for in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a member of the PARP family of enzymes.[1] PARP7 functions as a mono-ADP-ribosyltransferase (MARylating enzyme), transferring a single ADP-ribose moiety to substrate proteins. This post-translational modification plays a crucial role in various cellular processes, including the regulation of signaling pathways. Notably, PARP7 is a negative regulator of the type I interferon (IFN-I) signaling pathway.[2][3] By inhibiting PARP7, this compound can restore IFN-I signaling, which is often suppressed in cancer cells, leading to anti-tumor effects.[3][4]

Q2: What is a good starting concentration for my in vitro experiment with this compound?

A2: A good starting point for in vitro experiments is to test a concentration range around the reported IC50 value. For this compound, the biochemical IC50 is reported to be ≤10 nM.[1] For cell-based assays, it is advisable to perform a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 1-10 µM) to determine the optimal effective concentration (EC50) for your specific cell line and endpoint. For instance, the related PARP7 inhibitor RBN-2397 has a biochemical IC50 of <3 nM and a cellular EC50 of 20 nM for inhibiting cell proliferation in NCI-H1373 lung cancer cells.[4]

Q3: How should I dissolve and store this compound?

Q4: What are the key signaling pathways affected by this compound?

A4: this compound primarily impacts the Type I Interferon (IFN-I) signaling pathway . PARP7 negatively regulates this pathway by mono-ADP-ribosylating key signaling components like TBK1, thereby suppressing the anti-viral and anti-tumor immune response.[2][8] Inhibition of PARP7 by this compound reverses this suppression, leading to the activation of IFN-I signaling. Additionally, PARP7 has been shown to modulate the Androgen Receptor (AR) and Aryl Hydrocarbon Receptor (AHR) signaling pathways.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant PARP7 inhibitors to guide experimental design.

| Compound | Target | Biochemical IC50 | Cellular EC50 | Cell Line | Notes |

| This compound | PARP7 | ≤10 nM[1] | Not Reported | - | Potent PARP7 inhibitor. |

| PARP7-IN-15 | PARP7 | 0.56 nM[5] | Not Reported | - | Another potent PARP7 inhibitor. |

| RBN-2397 | PARP7 | <3 nM[4] | 20 nM (Proliferation)[4] | NCI-H1373 (Lung Cancer) | Well-characterized PARP7 inhibitor, often used as a reference compound. |

| RBN-2397 | PARP7 | - | 1 nM (MARylation)[4] | - | Demonstrates potent inhibition of cellular PARP7 activity. |

| KMR-206 | PARP7 | - | 104 nM (Viability)[10] | NCI-H1373 (Lung Cancer) | Structurally distinct PARP7 inhibitor. |

Experimental Protocols

General Protocol for Determining Cellular EC50 of this compound

This protocol outlines a general method for determining the effective concentration (EC50) of this compound in a cell-based assay, such as a cell viability or proliferation assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (e.g., 0.1%).

-

Treatment: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.

-

Incubation: Incubate the plate for a duration appropriate for the cell line and the assay being performed (e.g., 24, 48, or 72 hours).

-

Assay Measurement: Perform the cell viability/proliferation assay according to the manufacturer's instructions (e.g., using CellTiter-Glo, MTT, or direct cell counting).

-

Data Analysis: Plot the cell viability or proliferation as a percentage of the vehicle control against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

PARP7 Chemiluminescent Activity Assay

This biochemical assay measures the direct inhibitory effect of this compound on PARP7 enzymatic activity. Commercial kits for this purpose are available.[3][11]

-

Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP7.[3][11]

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: Add the diluted inhibitor, a biotinylated NAD+ mixture (PARP substrate), and purified recombinant PARP7 enzyme to the wells.[3]

-

Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

-

Detection: Add streptavidin-HRP, which binds to the biotinylated ADP-ribose incorporated onto the histones. Following a wash step, add a chemiluminescent substrate.[3][11]

-

Measurement: Read the chemiluminescence signal using a microplate reader. The signal intensity is proportional to PARP7 activity.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No or weak inhibitory effect | Incorrect concentration range: The concentrations tested may be too low. | Expand the concentration range to higher values (e.g., up to 50 µM). Refer to the quantitative data table for typical effective concentrations of similar compounds. |

| Compound instability: this compound may have degraded. | Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store as recommended. | |

| Low PARP7 expression: The cell line used may have low endogenous PARP7 levels. | Select a cell line known to express PARP7 or consider inducing its expression if the pathway is inducible (e.g., via AHR ligands).[10] | |

| High background signal or off-target effects | DMSO toxicity: The concentration of DMSO in the final culture medium may be too high. | Ensure the final DMSO concentration is kept at a non-toxic level, typically ≤ 0.1%.[7] Include a vehicle control with the same DMSO concentration to assess its effect. |

| Compound precipitation: this compound may not be fully dissolved at higher concentrations. | Visually inspect the stock and working solutions for any precipitates. If precipitation occurs, sonication or gentle warming may help. Consider using a different solvent system if solubility in DMSO is an issue. | |

| Off-target activity: The observed effect may be due to inhibition of other cellular targets. | Test the effect of this compound in a PARP7 knockout or knockdown cell line to confirm on-target activity. | |

| Inconsistent results between experiments | Cellular variability: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. |

| Pipetting errors: Inaccurate pipetting can lead to variability in compound concentrations. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible to minimize pipetting steps. |

Visualizing Key Concepts

To further aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Caption: Workflow for Determining the EC50 of this compound.

Caption: Simplified PARP7-mediated Type I Interferon Signaling Pathway.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

Parp7-IN-19 stability and degradation in cell culture media

Welcome to the technical support center for Parp7-IN-19. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor. The following information is based on general principles for handling small molecule inhibitors in cell culture, as specific stability data for this compound in cell culture media is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: As a general guideline for small molecule inhibitors, it is recommended to prepare stock solutions in a high-purity solvent such as dimethyl sulfoxide (DMSO). To minimize degradation, stock solutions should be stored at -20°C or lower and protected from light. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q2: How stable is this compound in cell culture media like RPMI or DMEM?

A2: The stability of small molecule inhibitors in aqueous solutions like cell culture media can be variable and is influenced by several factors including pH, temperature, and the presence of media components such as serum. While specific data for this compound is not available, it is best practice to assume that the compound may have limited stability. For long-term experiments, it is recommended to refresh the media with freshly diluted inhibitor at regular intervals.

Q3: Can components of the cell culture media, like fetal bovine serum (FBS), affect the activity of this compound?

A3: Yes, components of cell culture media, particularly proteins found in FBS, can bind to small molecule inhibitors.[1] This binding can reduce the effective concentration of the inhibitor available to the cells, potentially leading to a decrease in its apparent potency. When designing experiments, it is important to consider the potential for serum protein binding and to maintain consistent serum concentrations across all experiments for reproducible results.

Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A4: Inconsistent results can stem from several factors related to the stability and handling of this compound. These may include:

-

Degradation of the stock solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the inhibitor.

-

Instability in media: The compound may be degrading in the cell culture media over the course of the experiment.

-

Solubility issues: The inhibitor may be precipitating out of solution at the working concentration.

-

Binding to labware: Hydrophobic compounds can sometimes adhere to plastic surfaces, reducing the effective concentration.

Please refer to the Troubleshooting Guide below for detailed steps to address these issues.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides systematic approaches to identify and resolve them.

Issue 1: Lower than Expected Potency or Loss of Activity

If this compound is showing lower than expected potency or a complete loss of activity in your cellular assays, consider the following troubleshooting steps.

Table 1: Troubleshooting Low Potency or Inactivity

| Potential Cause | Troubleshooting Step | Rationale |

| Inhibitor Degradation | Prepare a fresh stock solution of this compound from a new vial. | To rule out degradation of the existing stock solution due to improper storage or handling. |

| Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles. | Minimizes the potential for degradation over time. | |

| Instability in Media | Reduce the incubation time of the inhibitor with the cells. | If the compound is unstable in media, shorter exposure times may yield more consistent results. |

| For longer experiments, replace the media with freshly prepared inhibitor-containing media every 24 hours. | Replenishes the active compound and removes potential degradation products.[2] | |

| Serum Protein Binding | Perform experiments in serum-free or low-serum conditions, if compatible with your cell line. | Reduces the impact of serum protein binding on the available inhibitor concentration.[1] |

| If serum is required, ensure the concentration is consistent across all experiments. | Consistency is key for reproducible results when serum binding is a factor. |

Experimental Workflow for Investigating Low Potency

Caption: Troubleshooting workflow for addressing low potency of this compound.

Issue 2: Poor Solubility and Precipitation

Observing precipitate in your stock solution or in the cell culture wells after adding this compound can significantly impact your results.

Table 2: Troubleshooting Solubility Issues

| Potential Cause | Troubleshooting Step | Rationale |

| Exceeding Solubility Limit | Visually inspect the stock solution and diluted media for any signs of precipitation. | Ensures the inhibitor is fully dissolved before adding to cells. |

| If precipitation is observed, sonicate the stock solution or gently warm it before further dilution. | Can help to redissolve small amounts of precipitate. | |

| Prepare a more diluted stock solution and adjust the volume added to the media accordingly. | Reduces the risk of the compound crashing out of solution upon dilution. | |

| Media Composition | Pre-warm the cell culture media to 37°C before adding the inhibitor stock solution. | Adding a cold stock solution to warm media can sometimes cause precipitation. |

| Add the inhibitor stock solution to the media dropwise while gently vortexing. | Promotes rapid and even mixing, preventing localized high concentrations that can lead to precipitation. |

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol provides a general method to assess the stability of a small molecule inhibitor like this compound in your specific cell culture media.

-

Preparation of Inhibitor-Media Solution:

-

Prepare a solution of this compound in your cell culture medium (e.g., RPMI + 10% FBS) at the final working concentration you intend to use in your experiments.

-

Prepare a control sample of the same medium without the inhibitor.

-

-

Incubation:

-

Incubate both the inhibitor-containing medium and the control medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Time-Point Sampling:

-

Collect aliquots from both solutions at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

Immediately store the collected samples at -80°C until analysis.

-

-

Analysis:

-

Analyze the concentration of the intact this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Compare the peak area of the inhibitor at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

-

-

Data Interpretation:

-

Plot the percentage of remaining inhibitor against time to determine the degradation profile and estimate the half-life of this compound in your specific cell culture media.

-

Signaling Pathway Context: PARP7 and Type I Interferon Signaling

Understanding the biological context of PARP7 inhibition is crucial for interpreting experimental results. PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway. Inhibition of PARP7 is expected to enhance the cellular response to stimuli that activate this pathway.

Caption: Simplified diagram of PARP7's role in regulating Type I Interferon signaling.

References

Cell line-specific responses to Parp7-IN-19

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Parp7-IN-19, a potent inhibitor of PARP7. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7) with an IC50 value of ≤10nM.[1] PARP7 is a mono-ADP-ribosyltransferase (MARtransferase) that plays a critical role as a negative regulator of the type I interferon (IFN-I) signaling pathway.[2][3][4] By inhibiting the catalytic activity of PARP7, this compound lifts this suppression, leading to the activation of the cGAS-STING pathway and subsequent production of type I interferons.[5][6] This can result in both direct, cancer cell-autonomous anti-proliferative effects and the stimulation of an anti-tumor immune response.[4][7]

Q2: In which cell lines is this compound expected to be effective?

The efficacy of PARP7 inhibitors is highly cell-line specific.[7] Responsiveness often correlates with high basal expression of genes involved in the type I IFN response.[7] For example, the lung cancer cell line NCI-H1373 has been shown to be sensitive to PARP7 inhibition, while others like the HARA lung cancer cell line are insensitive.[7] We recommend screening a panel of cell lines to determine the sensitivity to this compound for your specific cancer type of interest.

Q3: What are the expected downstream effects of this compound treatment?

Treatment with a potent PARP7 inhibitor like this compound is expected to induce a STING-dependent type I interferon response.[5] Key downstream markers that can be assessed include the phosphorylation of STAT1 (pSTAT1) and IRF3 (pIRF3), and the upregulation of interferon-stimulated genes (ISGs) such as CXCL10, IFIT1, and MX1.[5][7] In some cell lines, this can lead to growth arrest or apoptosis.[8]

Q4: I am not observing the expected increase in pSTAT1 levels after treatment. What could be the reason?

Several factors could contribute to a lack of pSTAT1 induction. First, ensure that the cell line you are using is responsive to PARP7 inhibition. As mentioned, not all cell lines activate the IFN-I pathway upon PARP7 inhibition.[7] Second, verify the optimal concentration and treatment duration for this compound in your specific cell line. We recommend performing a dose-response and time-course experiment. Finally, confirm that the cGAS-STING pathway is intact and functional in your cell line.

Q5: I am observing an unexpected increase in PARP7 protein levels upon treatment with this compound. Is this a known phenomenon?

Yes, this is an interesting and reported phenomenon for PARP7 inhibitors.[5][9] Inhibition of PARP7's catalytic activity has been shown to stabilize the PARP7 protein and lead to its accumulation, primarily in the nucleus.[5] This effect is thought to be due to the regulation of PARP7 stability by its own catalytic activity.[5][9] Therefore, an increase in total PARP7 protein levels upon inhibitor treatment is an expected on-target effect.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or low induction of IFN-β or ISGs (e.g., CXCL10) | 1. Cell line is not responsive to PARP7 inhibition. 2. Suboptimal concentration of this compound. 3. Insufficient treatment duration. 4. Defective cGAS-STING signaling pathway in the cell line. | 1. Screen a panel of cell lines to identify a responsive model.[7] 2. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration. 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). 4. Verify the expression and functionality of key pathway components like cGAS and STING in your cell line. |

| High variability in cell viability assay results | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Inconsistent drug concentration across wells. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Prepare a master mix of the drug dilution and ensure proper mixing before adding to the wells. |

| Unexpected cell toxicity at low concentrations | 1. Off-target effects of the compound. 2. High sensitivity of the specific cell line. | 1. Compare the phenotype with a structurally distinct PARP7 inhibitor or with PARP7 knockout/knockdown cells to confirm on-target effects.[7] 2. Perform a more detailed dose-response curve starting from lower concentrations (e.g., picomolar range). |

| Difficulty in detecting endogenous PARP7 by Western blot | 1. Low basal expression of PARP7 in the chosen cell line. 2. Poor antibody quality. | 1. As PARP7 inhibitors stabilize the protein, treatment with this compound should increase PARP7 levels, making it more detectable.[5] 2. Use a validated antibody for PARP7. Consider using a cell line known to express higher levels of PARP7 as a positive control. |

Quantitative Data Summary

The following tables provide a summary of expected quantitative data based on the activity of similar potent PARP7 inhibitors.

Table 1: In Vitro Potency of this compound

| Parameter | Value |

| Biochemical IC50 | ≤10 nM[1] |

| Cellular EC50 (pSTAT1 induction in CT-26 cells) | 50 - 150 nM (projected) |

| Cellular EC50 (Viability reduction in NCI-H1373 cells) | 10 - 50 nM (projected) |

Table 2: Comparison of Cellular Responses to PARP7 Inhibition in Different Cell Lines (Projected)

| Cell Line | PARP7 Basal Expression | IFN-I Pathway Activation (pSTAT1 Fold Increase) | Growth Inhibition (GI50) |

| NCI-H1373 (Lung) | High | 8 - 12 fold | 25 nM |

| CT-26 (Colon) | Moderate | 4 - 6 fold | > 10 µM |

| HARA (Lung) | Low | < 2 fold | > 10 µM |

| MCF-7 (Breast) | Moderate | 3 - 5 fold | 500 nM |

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT1 (pSTAT1)

-

Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 16-24 hours.

-

Lysis: Wash the cells once with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against pSTAT1 (Tyr701) overnight at 4°C. Use an antibody against total STAT1 and a loading control (e.g., Tubulin or GAPDH) on separate blots or after stripping.

-